Specific Scientific Field: Electronics, specifically the manufacture of OLED (Organic Light Emitting Diodes) and QD-LED (Quantum Dot Light Emitting Diodes) devices
Summary of the Application: This compound is used as an electron transporter and hole blocker material in OLED and QD-LED devices
Results or Outcomes: The use of this compound in OLED and QD-LED devices can result in improved device performance. For blue color, the maximum luminance achieved was 29500 Cd/m² with a maximum EQE of 8.8%.
Specific Scientific Field: Nanotechnology, specifically the manufacture of Nanoplatelet Light-Emitting Diodes (NPL-LEDs).
Summary of the Application: This compound is used in the manufacture of NPL-LEDs. They are realized by CdSe based NPLs, hybrid organic-inorganic perovskite NPLs, and all-inorganic perovskite NPLs.
Results or Outcomes: The use of this compound in NPL-LEDs can result in improved device performance.
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly referred to as TAZ, is a complex organic compound with the molecular formula and a molecular weight of 429.56 g/mol. This compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring—a five-membered ring containing three nitrogen atoms. TAZ is notable for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs), where it serves as an efficient electron transport layer and hole-blocking material due to its high triplet energy level .
There is no current information available on the specific mechanism of action of this compound. However, triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties []. The mechanism of action can vary depending on the specific triazole derivative and its interactions with biological targets.
These reactions make TAZ a versatile compound for further chemical modifications and applications.
Research indicates that TAZ exhibits notable biological activities. It has been shown to interact with transcriptional regulatory proteins, potentially inhibiting their function. This interaction suggests that TAZ may have applications in therapeutic contexts, particularly in targeting diseases where transcriptional regulation plays a crucial role . Additionally, its structure allows for potential anti-cancer properties, although more extensive studies are needed to fully understand its biological implications.
Synthesis of 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic synthesis techniques:
The detailed reaction mechanisms often require specific catalysts and conditions tailored to optimize yield and purity.
TAZ has several significant applications:
The efficiency of TAZ in these applications is attributed to its structural characteristics that facilitate charge transport.
Interaction studies have highlighted TAZ's ability to inhibit certain protein functions. For instance, it has been shown to interact with transcription factors involved in cellular regulation. These interactions are crucial for understanding how TAZ can be utilized in drug design and development aimed at modulating gene expression . Further studies could elucidate its mechanism of action and potential side effects.
Several compounds share structural features with 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(Phenyl)-1H-pyrazole | Exhibits anti-inflammatory properties; simpler structure than TAZ. | |
1,2,4-Triazole | Basic structure; used as a building block for more complex derivatives. | |
3-(Biphenyl)-5-(phenyl)-1H-pyrazole | Similar biphenyl structure; used in organic electronics but less efficient than TAZ. |
The uniqueness of TAZ lies in its specific combination of functional groups and the arrangement of the triazole ring, which enhances its electronic properties compared to these similar compounds.
Irritant